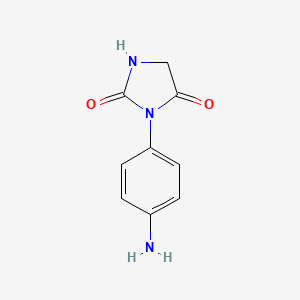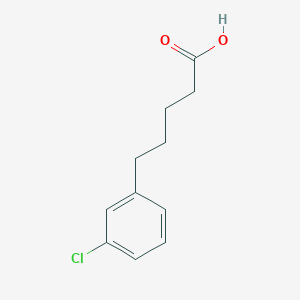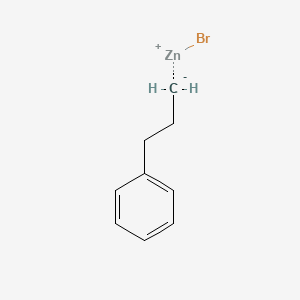
2',4'-Dihydroxy-3'-methoxyacetophenone
概要
説明
2’,4’-Dihydroxy-3’-methoxyacetophenone: is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Clemmensen Reduction: Another method includes the Clemmensen reduction of 4-dihydroxy-3-methylacetophenone to prepare 4-ethyl-6-methyl resorcinol.
Industrial Production Methods: The industrial production methods for 2’,4’-Dihydroxy-3’-methoxyacetophenone are not extensively documented. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the methoxy group
科学的研究の応用
Chemistry: 2’,4’-Dihydroxy-3’-methoxyacetophenone is used as a chemical reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective agent. It can improve cognitive function and has potential research value for Alzheimer’s disease .
Medicine: Research indicates that 2’,4’-Dihydroxy-3’-methoxyacetophenone may have applications in treating neurodegenerative diseases due to its neuroprotective properties .
Industry: The compound is used in the development of various chemical products and as a research chemical in industrial applications.
作用機序
The exact mechanism of action of 2’,4’-Dihydroxy-3’-methoxyacetophenone is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes and pathways involved in oxidative stress and inflammation. The compound may target molecular pathways related to neuroprotection and cognitive function improvement .
類似化合物との比較
2’,3’-Dihydroxy-4’-methoxyacetophenone: This compound is similar in structure but has the hydroxyl groups in different positions.
4’-Hydroxy-3’-methoxyacetophenone: This compound lacks one hydroxyl group compared to 2’,4’-Dihydroxy-3’-methoxyacetophenone.
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYVOWHANRKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00806867 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-26-3 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydrocyclopenta[c]pyran-3(5H)-one](/img/structure/B3275425.png)





![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)






